molecular formula C56H68N6O19S B12743720 Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine CAS No. 191153-01-2

Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5'-ester with 3'-azido-3'-deoxythymidine

Cat. No.: B12743720
CAS No.: 191153-01-2
M. Wt: 1161.2 g/mol
InChI Key: ISXHRLKOEGMRQM-PZJHEDJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is a complex chemical compound that combines the properties of rifamycin and azidothymidine. Rifamycin is a well-known antibiotic used primarily to treat bacterial infections, while azidothymidine (also known as zidovudine) is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two compounds aims to leverage their individual therapeutic properties for enhanced medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves multiple steps. The process typically starts with the preparation of rifamycin and azidothymidine separately. Rifamycin is synthesized through a series of chemical reactions involving the fermentation of Amycolatopsis mediterranei, followed by chemical modifications. Azidothymidine is synthesized through the azidation of thymidine.

The esterification process involves the reaction of rifamycin with azidothymidine in the presence of a suitable catalyst and under controlled temperature and pH conditions. The reaction is monitored using chromatographic techniques to ensure the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure high yield and purity. Quality control measures, including HPLC and mass spectrometry, are employed to verify the compound’s integrity and consistency.

Chemical Reactions Analysis

Types of Reactions

Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs with modified functional groups. These products are analyzed using spectroscopic and chromatographic techniques to determine their structure and purity.

Scientific Research Applications

Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine has a wide range of scientific research applications:

    Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.

    Biology: In biological research, the compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential to treat bacterial infections and viral diseases, particularly HIV/AIDS.

    Industry: In the pharmaceutical industry, the compound is used to develop new drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine involves its interaction with bacterial and viral enzymes. Rifamycin inhibits bacterial RNA polymerase, preventing the synthesis of essential proteins and leading to bacterial cell death. Azidothymidine inhibits reverse transcriptase, an enzyme crucial for the replication of HIV, thereby preventing the virus from multiplying.

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another rifamycin derivative used to treat bacterial infections.

    Zidovudine: The parent compound of azidothymidine, used to treat HIV/AIDS.

    Rifabutin: A rifamycin derivative with similar antibacterial properties.

Uniqueness

Rifamycin,3-((2-(3-carboxy-1-oxopropoxy)ethyl)thio)-1,4-dideoxy-1,4-dihydro-21,23-O-(1-methylethylidene)-1,4-dioxo-, 5’-ester with 3’-azido-3’-deoxythymidine is unique due to its combined antibacterial and antiviral properties. This dual functionality makes it a promising candidate for treating co-infections and reducing the risk of resistance development.

Properties

CAS No.

191153-01-2

Molecular Formula

C56H68N6O19S

Molecular Weight

1161.2 g/mol

IUPAC Name

1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate

InChI

InChI=1S/C56H68N6O19S/c1-25-14-13-15-26(2)52(70)58-42-44(67)40-39(45(68)50(42)82-21-20-74-37(64)16-17-38(65)75-24-35-33(60-61-57)22-36(78-35)62-23-27(3)53(71)59-54(62)72)41-49(29(5)43(40)66)81-56(11,51(41)69)76-19-18-34(73-12)28(4)47(77-32(8)63)31(7)48-30(6)46(25)79-55(9,10)80-48/h13-15,18-19,23,25,28,30-31,33-36,46-48,66H,16-17,20-22,24H2,1-12H3,(H,58,70)(H,59,71,72)/b14-13+,19-18+,26-15-/t25-,28+,30+,31-,33-,34-,35+,36+,46-,47+,48+,56-/m0/s1

InChI Key

ISXHRLKOEGMRQM-PZJHEDJQSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.